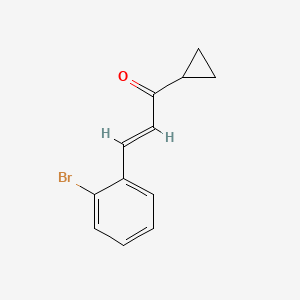
(E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbonyl group and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one typically involves the reaction of 2-bromobenzaldehyde with cyclopropylmethyl ketone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which (E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromophenyl group can interact with hydrophobic pockets in the enzyme, while the enone moiety can form covalent bonds with nucleophilic residues.
類似化合物との比較
Similar Compounds
(E)-3-(2-bromophenyl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a cyclopropyl group.
(E)-3-(2-bromophenyl)acrylaldehyde: Similar structure but with an aldehyde group instead of a cyclopropyl group.
(E)-3-(2-bromophenyl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in (E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
特性
分子式 |
C12H11BrO |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
(E)-3-(2-bromophenyl)-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C12H11BrO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2/b8-7+ |
InChIキー |
GTUVAMRGTJSTRY-BQYQJAHWSA-N |
異性体SMILES |
C1CC1C(=O)/C=C/C2=CC=CC=C2Br |
正規SMILES |
C1CC1C(=O)C=CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



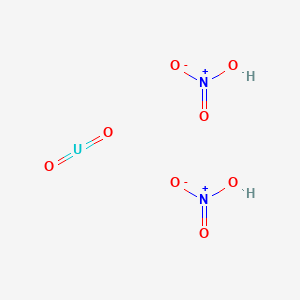
![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)
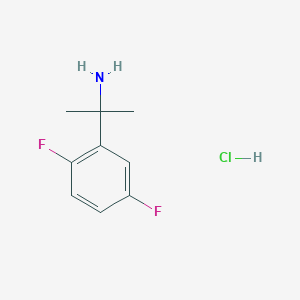
![(3aS,3bS,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B12299569.png)



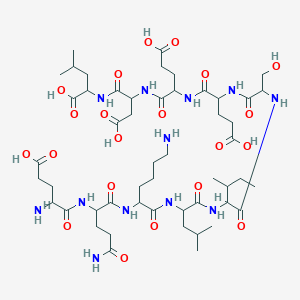
![N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride](/img/structure/B12299587.png)

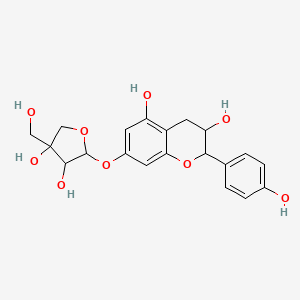
![5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)
![5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one](/img/structure/B12299615.png)
